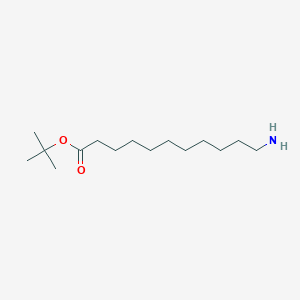

tert-Butyl 11-aminoundecanoate

Descripción general

Descripción

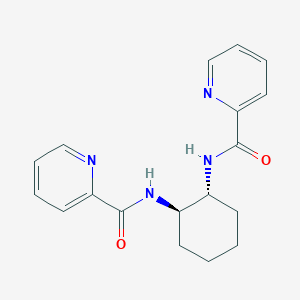

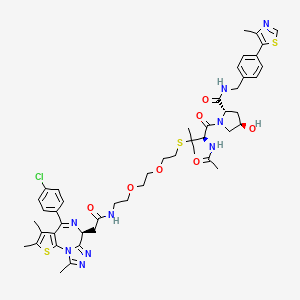

11-Aminoundecanoato de terc-butilo: es un compuesto que sirve como un enlace PROTAC, que se refiere a la composición de PEG. Se utiliza en la síntesis de una serie de PROTAC (quimeras de direccionamiento de proteólisis). Los PROTAC son moléculas que contienen dos ligandos diferentes conectados por un enlace; un ligando es para una ligasa de ubiquitina E3 y el otro es para la proteína diana. Los PROTAC aprovechan el sistema de ubiquitina-proteasoma intracelular para degradar selectivamente las proteínas diana .

Mecanismo De Acción

El mecanismo de acción del 11-aminoundecanoato de terc-butilo implica su papel como enlace PROTAC. Los PROTAC funcionan uniendo una ligasa de ubiquitina E3 y una proteína diana, facilitando la ubiquitinación y la posterior degradación de la proteína diana por el proteasoma. Este proceso degrada selectivamente las proteínas causantes de enfermedades, lo que convierte a los PROTAC en una herramienta poderosa en aplicaciones terapéuticas .

Análisis Bioquímico

Biochemical Properties

tert-Butyl 11-aminoundecanoate plays a significant role in biochemical reactions as it is used in the synthesis of PROTACs . These PROTACs leverage the cellular ubiquitin-proteasome system for the selective elimination of target proteins . The nature of these interactions involves the binding of one ligand to an E3 ubiquitin ligase and the other ligand to a specific protein .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily through the PROTACs it helps to form . These PROTACs influence cell function by selectively degrading target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is through its role in the formation of PROTACs . These PROTACs exert their effects at the molecular level by binding to an E3 ubiquitin ligase and a specific protein . This leads to the selective degradation of the target protein .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 11-aminoundecanoato de terc-butilo se puede sintetizar mediante una serie de reacciones químicas. La ruta sintética general implica la esterificación del ácido 11-aminoundecanoico con alcohol terc-butílico. La reacción normalmente requiere un catalizador como ácido sulfúrico o ácido p-toluensulfónico y se lleva a cabo bajo condiciones de reflujo .

Métodos de producción industrial: En entornos industriales, la producción de 11-aminoundecanoato de terc-butilo sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores grandes y sistemas de flujo continuo para garantizar una producción eficiente. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, y el producto se purifica utilizando técnicas como la destilación o la cristalización .

Análisis De Reacciones Químicas

Tipos de reacciones: El 11-aminoundecanoato de terc-butilo experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo amino se puede oxidar para formar los óxidos correspondientes.

Reducción: El grupo éster se puede reducir para formar alcoholes.

Sustitución: El grupo amino puede participar en reacciones de sustitución para formar amidas u otros derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Los reactivos como los cloruros de acilo o los anhídridos se utilizan para reacciones de sustitución.

Productos principales:

Oxidación: Formación de óxidos.

Reducción: Formación de alcoholes.

Sustitución: Formación de amidas u otros derivados.

Aplicaciones Científicas De Investigación

El 11-aminoundecanoato de terc-butilo tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como un enlace PROTAC en la síntesis de moléculas PROTAC, que se utilizan para estudiar la degradación de proteínas.

Biología: Empleado en el desarrollo de terapias de degradación de proteínas dirigidas.

Medicina: Investigado por su potencial en el descubrimiento y desarrollo de fármacos, particularmente en la orientación de proteínas causantes de enfermedades.

Industria: Utilizado en la producción de productos químicos y materiales especializados

Comparación Con Compuestos Similares

Compuestos similares:

- 11-Aminododecanoato de terc-butilo

- 11-Aminononanoato de terc-butilo

- 11-Aminodecanoato de terc-butilo

Comparación: El 11-aminoundecanoato de terc-butilo es único debido a su longitud de cadena específica y grupos funcionales, lo que lo hace particularmente adecuado como enlace PROTAC. En comparación con compuestos similares, ofrece flexibilidad y estabilidad óptimas, lo que mejora la eficiencia de las moléculas PROTAC en la orientación y degradación de proteínas específicas .

Propiedades

IUPAC Name |

tert-butyl 11-aminoundecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMMJNALIIDDRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220851-29-6 | |

| Record name | tert-butyl 11-aminoundecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B3067945.png)

![N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B3067998.png)

![2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl-palladium(II) chloride Dimer](/img/structure/B3068006.png)